molecular formula C11H11NO2 B1338543 1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 204919-54-0

1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1338543
M. Wt: 189.21 g/mol
InChI Key: GUAVXCSZSKSTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-indole-2-carboxylic acid is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The outcomes of these applications also vary, but generally involve the successful treatment or management of the targeted condition .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of selected alkaloids .
    • They play a main role in cell biology and show various biologically vital properties .
    • The methods of synthesis have attracted the attention of the chemical community .
    • The outcomes of these syntheses are novel methods of creating biologically active compounds .
  • Preparation of EphB3 Receptor Tyrosine Kinase Inhibitors

    • Indole derivatives are used as reactants for the preparation of EphB3 receptor tyrosine kinase inhibitors .
    • These inhibitors are used in cancer research to block the action of enzymes called tyrosine kinases, which are involved in many cellular functions, including cell growth and division .
  • Preparation of Pyrazolodiazepine Derivatives

    • Indole derivatives are used as reactants for the preparation of pyrazolodiazepine derivatives .
    • These derivatives are known to be human P2X7 receptor antagonists .
    • The P2X7 receptor is a protein that in humans is encoded by the P2RX7 gene. The protein encoded by this gene is a member of the purinergic receptor family of membrane proteins .
  • Preparation of Potent Nonpeptidic Urotensin II Receptor Agonists

    • Indole derivatives are used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
    • Urotensin II is a vasoactive peptide. The urotensin II receptor is a G protein-coupled receptor which binds urotensin II .
  • Preparation of Pyrrolizidine Esters, Amides, and Ureas

    • Indole derivatives are used as reactants for the preparation of pyrrolizidine esters, amides, and ureas .
    • These compounds are known to be 5-HT4 receptor ligands .
    • The 5-HT4 receptor is a serotonin receptor. Serotonin receptors are found in the central and peripheral nervous systems .
  • Total Synthesis of (±)-Dibromophakellin and Analogs

    • Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and its analogs .
    • Dibromophakellin is a marine natural product with potential anticancer activity .
  • Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

    • Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Pyrrolizidine alkaloids are a group of naturally occurring alkaloids based on the structure of pyrrolizidine .
  • Stereoselective Preparation of Renieramycin G Analogs

    • Indole derivatives are used as reactants for the stereoselective preparation of renieramycin G analogs .
    • Renieramycin G is a marine natural product with potential anticancer activity .
  • Preparation of CRTH2 Receptor Antagonists

    • Indole derivatives are used as reactants for the preparation of CRTH2 receptor antagonists .
    • The CRTH2 receptor is a G protein-coupled receptor which is involved in allergic inflammation .

properties

IUPAC Name

1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAVXCSZSKSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500409
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-indole-2-carboxylic acid

CAS RN

204919-54-0
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-1H-indole-2-carboxylic acid

Citations

For This Compound
2
Citations
Q Shi, EJ Canada, Y Xu, AM Warshawsky… - Bioorganic & medicinal …, 2007 - Elsevier
A series of potent amide linked PPARγ/δ dual agonists (1a) has been discovered through rational design. In the ZDF rat model of type 2 diabetes, compound (R)-3-[4-(3-{1-[(5-chloro-1,3…
Number of citations: 5 www.sciencedirect.com
S Sidique - 2007 - search.proquest.com
A total synthesis of the acetylcholine blocking agent, phenserine has been achieved by employing a [4+ 1] cyclization between an appropriately substituted indole isocyanate and a bis (…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.